3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine
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Overview
Description
3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine typically involves the reaction of 2-bromo-4-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the oxazole ring. The reaction conditions generally include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The oxazole ring can be reduced to form an amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active site of the target molecule, leading to inhibition or modulation of its activity. The oxazole ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyacetophenone: A precursor in the synthesis of 3-(2-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine.
2-Bromo-4-methoxyphenylacetic acid: Another brominated methoxyphenyl derivative with different functional groups.
4-Methoxyphenylboronic acid: A compound with similar structural features but different reactivity.
Uniqueness
This compound is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of bromine and methoxy groups enhances its reactivity and potential for forming stable complexes with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-(2-bromo-4-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-6-2-3-7(8(11)4-6)9-5-10(12)15-13-9/h2-5H,12H2,1H3 |
InChI Key |
IJTNMJYBJOEUAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=C2)N)Br |
Origin of Product |
United States |
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